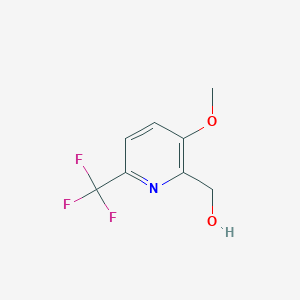
3-Brommethyl-6-hydroxy-2-(trifluormethyl)pyridin
Übersicht
Beschreibung
“3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1214383-87-5 . It has a molecular weight of 242 .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular formula of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” is C6H3BrF3NO . It contains a total of 18 bonds, including 13 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The synthesis of substituted pyridines with diverse functional groups has been made possible by the development of organic compounds containing fluorine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” include a molecular weight of 241.99 g/mol . The compound has a complexity of 279 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthese von Agrochemikalien
Diese Verbindung ist ein zentrales Strukturmotiv bei der Synthese von aktiven agrochemischen Inhaltsstoffen. Sie wird verwendet, um Verbindungen zu erzeugen, die Nutzpflanzen vor Schädlingen schützen. Die Trifluormethylpyridin (TFMP)-Derivate, einschließlich 3-Brommethyl-6-hydroxy-2-(trifluormethyl)pyridin, waren entscheidend bei der Entwicklung neuer Agrochemikalien mit ISO-Gemeinschaftsnamen .
Pharmazeutische Industrie
Mehrere TFMP-Derivate werden in der Pharmazeutik eingesetzt, wobei fünf pharmazeutische Produkte, die die TFMP-Einheit enthalten, die Marktzulassung erhalten haben. Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in Kombination mit der Pyridin-Einheit tragen zu ihren biologischen Aktivitäten bei .
Tiermedizin
Neben Humanpharmaka werden TFMP-Derivate auch in der Tiermedizin eingesetzt. Zwei tiermedizinische Produkte, die dieses Motiv enthalten, sind auf dem Markt, und ihre Entwicklung ist entscheidend für die Tiergesundheit .
Organische elektronische Materialien
Die einzigartigen Eigenschaften von This compound machen es wertvoll für die Synthese von Materialien, die in organischen elektronischen Geräten verwendet werden. Diese Anwendung ist von Bedeutung für die Weiterentwicklung der Technologie in der Elektronik.
Synthese von biologisch aktiven Verbindungen
Diese Verbindung wird in Mehrkomponentenreaktionen zur Erzeugung potenziell biologisch aktiver Pyran- und Pyridinderivate verwendet. Diese Reaktionen sind grundlegend für die Herstellung neuer Moleküle mit potenziellen therapeutischen Wirkungen .
Entwicklung fluorierter organischer Chemikalien
Die Entwicklung fluorierter organischer Chemikalien, wie z. B. This compound, ist ein wichtiges Forschungsthema. Diese Verbindungen spielen eine bedeutende Rolle bei der Entdeckung neuer Anwendungen in verschiedenen Bereichen, darunter Medizin und Landwirtschaft .
Zwischenprodukt für die Synthese
Es dient als chemisches Zwischenprodukt für die Synthese mehrerer Pflanzenschutzmittel. Die Nachfrage nach solchen Zwischenprodukten ist hoch, was die Bedeutung dieser Verbindung im Agrarsektor unterstreicht .
Synthese von FDA-zugelassenen Medikamenten
Die Verbindung ist an der Synthese von FDA-zugelassenen Medikamenten beteiligt. Die Medikamente mit Trifluormethylgruppe haben zahlreiche pharmakologische Aktivitäten gezeigt, und die Rolle dieser Verbindung bei ihrer Synthese ist für die pharmazeutische Industrie unerlässlich .
Safety and Hazards
The safety information for “3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Wirkmechanismus
Target of Action
It is known that this compound is used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be organoboron reagents involved in these reactions.
Mode of Action
The 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, the compound transfers a formally nucleophilic organic group from boron to palladium . This reaction is part of the Suzuki–Miyaura cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The biochemical pathways affected by 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine are related to the Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It is known that the compound should be stored at room temperature , which may suggest certain stability and bioavailability characteristics.
Result of Action
The molecular and cellular effects of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine’s action are primarily related to its role in facilitating Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound contributes to the formation of carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromomethyl-6-hydroxy-2-(trifluoromethyl)pyridine. For instance, the compound’s storage temperature can affect its stability . Additionally, the compound’s efficacy in Suzuki–Miyaura cross-coupling reactions may be influenced by the presence of other reactants and catalysts .
Eigenschaften
IUPAC Name |
5-(bromomethyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-4-1-2-5(13)12-6(4)7(9,10)11/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGVPCBACVKIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















